

# Application Notes and Protocols: Deprotonation of Terminal Alkynes with LiHMDS

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## Compound of Interest

Compound Name: *Lithium hexamethyldisilazane*

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## Introduction

Terminal alkynes are versatile building blocks in organic synthesis, primarily due to the acidity of the sp-hybridized C-H bond. The ability to selectively deprotonate this position opens up a vast array of synthetic transformations, allowing for the formation of carbon-carbon bonds and the construction of complex molecular architectures. Lithium hexamethyldisilazide (LiHMDS) is a potent, non-nucleophilic, and sterically hindered base that has emerged as a reagent of choice for the efficient deprotonation of terminal alkynes to form lithium acetylides.[1][2][3] These acetylides are highly valuable intermediates in the synthesis of pharmaceuticals, natural products, and advanced materials.[4][5]

This document provides a detailed overview of the deprotonation of terminal alkynes using LiHMDS, including the underlying chemical principles, applications in organic synthesis, and a comprehensive experimental protocol.

## Chemical Principles and Mechanism

The acidity of a terminal alkyne ( $pK_a \approx 25$ ) is significantly greater than that of alkanes ( $pK_a \approx 50$ ) and alkenes ( $pK_a \approx 44$ ). [6][7] This increased acidity is a direct consequence of the hybridization of the carbon atom involved in the C-H bond. [6][8] The sp-hybridized orbital of the terminal alkyne has 50% s-character, which is higher than that of sp<sup>2</sup> (33%) and sp<sup>3</sup> (25%) hybridized carbons. The greater s-character means the electrons are held closer to the

nucleus, leading to a more electronegative carbon atom that can better stabilize the negative charge in the resulting conjugate base, the acetylide anion.[6][9]

LiHMDS is a strong base with a conjugate acid pKa of approximately 26-30.[1][2][10] This makes it sufficiently basic to quantitatively deprotonate terminal alkynes.[5][11] The bulky trimethylsilyl groups on the nitrogen atom render LiHMDS non-nucleophilic, preventing unwanted side reactions where the base might act as a nucleophile.[3]

The deprotonation reaction proceeds via a simple acid-base mechanism where the LiHMDS abstracts the acidic proton from the terminal alkyne, forming the corresponding lithium acetylide and neutral hexamethyldisilazane (HMDS) as a byproduct.

## Quantitative Data Summary

| Compound/Functional Group   | pKa Value | Reference(s)     |
|-----------------------------|-----------|------------------|
| Terminal Alkyne (R-C≡C-H)   | ~ 25-26   | [4][6][7][8][12] |
| Hexamethyldisilazane (HMDS) | ~ 26-30   | [1][2][10]       |
| Ammonia (NH <sub>3</sub> )  | ~ 38      | [13]             |
| Water (H <sub>2</sub> O)    | ~ 15.7    | [12]             |
| Alcohol (R-OH)              | ~ 16-18   | [12]             |

## Applications in Organic Synthesis

The lithium acetylides generated from the deprotonation of terminal alkynes are powerful nucleophiles that participate in a variety of crucial carbon-carbon bond-forming reactions.[6][9]

- **Alkylation:** Acetylides readily undergo SN2 reactions with primary alkyl halides to generate internal alkynes. This is a fundamental strategy for extending carbon chains.[9][14]
- **Addition to Carbonyls:** Lithium acetylides add to aldehydes and ketones to form propargyl alcohols, which are versatile intermediates for further transformations.[9]
- **Ring Opening of Epoxides:** Acetylides can act as nucleophiles to open epoxide rings, leading to the formation of β-hydroxy alkynes.

- **Coupling Reactions:** Acetylides are key components in various transition-metal-catalyzed coupling reactions, such as the Sonogashira, Glaser, and Hay couplings, which are instrumental in the synthesis of conjugated systems.
- **Synthesis of Heterocycles:** Acetylide intermediates can be utilized in the construction of a wide range of heterocyclic compounds, which are prevalent in medicinal chemistry.

## Experimental Protocol: General Procedure for the Deprotonation of a Terminal Alkyne with LiHMDS

This protocol describes a general method for the generation of a lithium acetylide from a terminal alkyne using a commercially available solution of LiHMDS in an aprotic solvent.

### Materials:

- Terminal alkyne
- LiHMDS solution (e.g., 1.0 M in THF/ethylbenzene/heptane)
- Anhydrous aprotic solvent (e.g., tetrahydrofuran (THF), diethyl ether)
- Anhydrous deuterated solvent for reaction monitoring (e.g., THF-d<sub>8</sub>)
- Quenching agent (e.g., saturated aqueous ammonium chloride solution, water)
- Standard glassware for anhydrous reactions (e.g., round-bottom flask, dropping funnel, septum)
- Inert gas supply (e.g., nitrogen or argon)
- Magnetic stirrer and stir bar
- Low-temperature bath (e.g., dry ice/acetone, -78 °C)

### Procedure:

- **Preparation:**

- Dry all glassware in an oven at  $>100\text{ }^{\circ}\text{C}$  for at least 4 hours and allow to cool to room temperature under a stream of inert gas.
- Assemble the reaction apparatus under an inert atmosphere.
- Reaction Setup:
  - To a round-bottom flask equipped with a magnetic stir bar and a septum, add the terminal alkyne (1.0 equiv).
  - Dissolve the alkyne in a minimal amount of anhydrous THF.
  - Cool the reaction mixture to the desired temperature, typically  $-78\text{ }^{\circ}\text{C}$ , using a dry ice/acetone bath.
- Deprotonation:
  - Slowly add the LiHMDS solution (1.0-1.1 equiv) to the stirred solution of the terminal alkyne via a syringe over a period of 10-15 minutes.
  - After the addition is complete, allow the reaction mixture to stir at  $-78\text{ }^{\circ}\text{C}$  for 30-60 minutes. The formation of the lithium acetylide is generally rapid.
- Reaction Monitoring (Optional):
  - To confirm the completion of the deprotonation, a small aliquot of the reaction mixture can be withdrawn via a syringe and quenched with a deuterated quenching agent (e.g.,  $\text{D}_2\text{O}$ ) in an NMR tube. The absence of the acetylenic proton signal in the  $^1\text{H}$  NMR spectrum indicates complete deprotonation.
- Subsequent Reaction:
  - The resulting solution of the lithium acetylide can be used directly in the next synthetic step (e.g., addition of an electrophile).
- Work-up (if isolating the acetylide is not the goal and the reaction is complete):

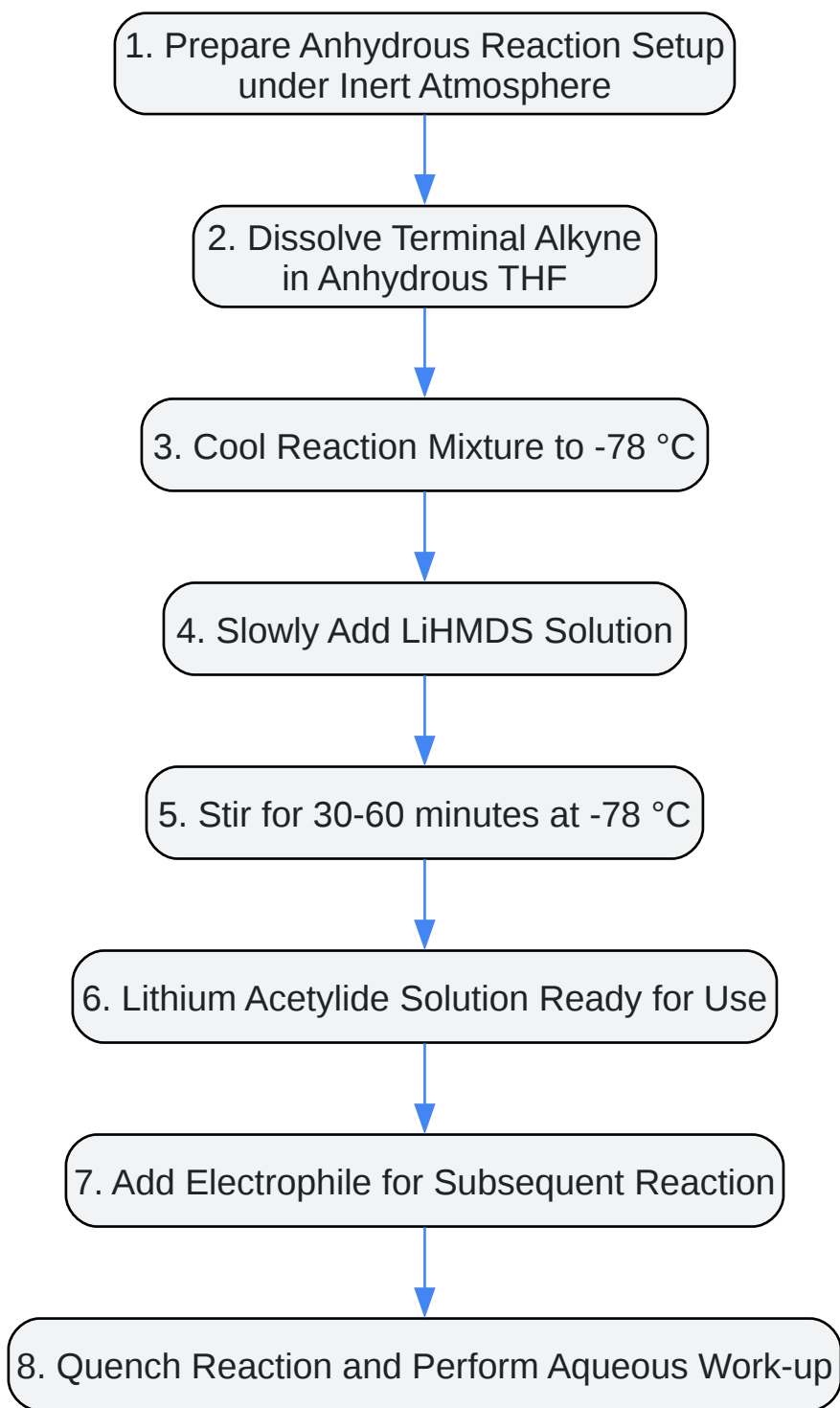
- Carefully quench the reaction at low temperature by the slow addition of a saturated aqueous ammonium chloride solution.
- Allow the mixture to warm to room temperature.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate).
- Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g.,  $\text{Na}_2\text{SO}_4$  or  $\text{MgSO}_4$ ), filter, and concentrate under reduced pressure to obtain the crude product of the subsequent reaction.

#### Safety Precautions:

- LiHMDS is a flammable and corrosive reagent. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
- Anhydrous solvents are flammable and should be handled with care.
- Reactions at low temperatures should be conducted with appropriate insulation and care to avoid frostbite.
- The quenching of reactive organometallic species can be exothermic. Perform quenching slowly and at low temperatures.

## Visualizations

Caption: Mechanism of terminal alkyne deprotonation by LiHMDS.



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Caption: General experimental workflow for alkyne deprotonation.

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